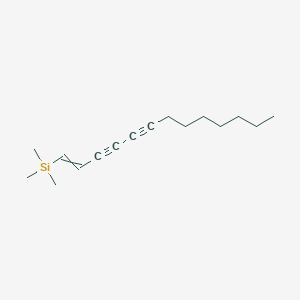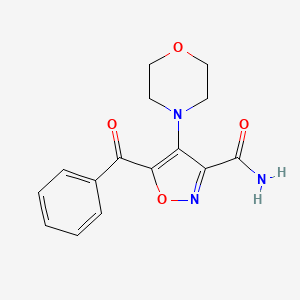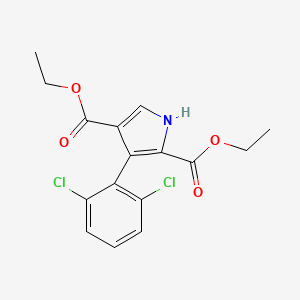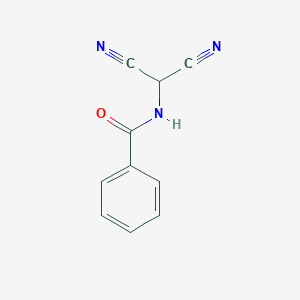![molecular formula C12H18S B12598497 2-[1-(Ethylsulfanyl)ethyl]-1,4-dimethylbenzene CAS No. 647843-23-0](/img/structure/B12598497.png)
2-[1-(Ethylsulfanyl)ethyl]-1,4-dimethylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[1-(Ethylsulfanyl)ethyl]-1,4-dimethylbenzene is an organic compound characterized by the presence of an ethylsulfanyl group attached to an ethyl group, which is further connected to a 1,4-dimethylbenzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Ethylsulfanyl)ethyl]-1,4-dimethylbenzene typically involves the reaction of 1,4-dimethylbenzene with ethylsulfanyl ethyl halide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is often refluxed in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) to achieve the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. The final product is typically purified through distillation or recrystallization techniques.
化学反应分析
Types of Reactions
2-[1-(Ethylsulfanyl)ethyl]-1,4-dimethylbenzene undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the ethylsulfanyl group, yielding 1,4-dimethylbenzene.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: 1,4-dimethylbenzene.
Substitution: Various substituted benzene derivatives depending on the reagents used.
科学研究应用
2-[1-(Ethylsulfanyl)ethyl]-1,4-dimethylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-[1-(Ethylsulfanyl)ethyl]-1,4-dimethylbenzene involves its interaction with specific molecular targets and pathways. The ethylsulfanyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including enzyme inhibition and modulation of signaling pathways.
相似化合物的比较
Similar Compounds
- 1-(Ethylsulfanyl)ethane-1-thiol
- Ethyl 2-methylbutanoate
- Methyl 2-methylbutanoate
Uniqueness
2-[1-(Ethylsulfanyl)ethyl]-1,4-dimethylbenzene is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications.
属性
CAS 编号 |
647843-23-0 |
|---|---|
分子式 |
C12H18S |
分子量 |
194.34 g/mol |
IUPAC 名称 |
2-(1-ethylsulfanylethyl)-1,4-dimethylbenzene |
InChI |
InChI=1S/C12H18S/c1-5-13-11(4)12-8-9(2)6-7-10(12)3/h6-8,11H,5H2,1-4H3 |
InChI 键 |
VCSWNEPQFLMELG-UHFFFAOYSA-N |
规范 SMILES |
CCSC(C)C1=C(C=CC(=C1)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[4-Methyl-3-(trifluoromethyl)pent-3-en-1-yl]benzene](/img/structure/B12598425.png)
![Cyclopropanamine, 1-[4-(1-methylethyl)phenyl]-](/img/structure/B12598429.png)

![[4-(Dimethoxymethyl)pyridine-2,6-diyl]dimethanol](/img/structure/B12598441.png)
![4-[Bis(9-phenyl-9H-carbazol-3-YL)amino]benzonitrile](/img/structure/B12598444.png)

![1-[2,5-Dimethoxy-4-(1-phenylprop-2-en-1-yl)phenyl]-2-methylpropan-2-yl carbonate](/img/structure/B12598452.png)
![Triethyl{phenyl[(trimethylsilyl)oxy]methyl}silane](/img/structure/B12598463.png)

![2-[(Benzenesulfonyl)methyl]hex-2-enenitrile](/img/structure/B12598478.png)
![Azuleno[1,2-b]thiophene-4,6-dione, 7-bromo-2-methyl-](/img/structure/B12598481.png)
![Methanone, (1-aminonaphtho[2,1-b]furan-2-yl)(4-hydroxyphenyl)-, oxime](/img/structure/B12598494.png)

